

A Technical Guide to the Certificate of Analysis and Specifications of Nadolol D9

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Compound of Interest

Compound Name: Nadolol D9

Cat. No.: B1434460

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For researchers, scientists, and professionals in drug development, understanding the quality and purity of a deuterated internal standard like **Nadolol D9** is paramount for accurate analytical results. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the identity, purity, and quality of a specific batch of the compound. This guide delves into the typical specifications and analytical methodologies associated with **Nadolol D9**, offering insights into its quality control.

Nadolol D9 is the deuterium-labeled version of Nadolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension and angina.^[1] The "D9" designation indicates that nine hydrogen atoms in the tert-butyl group of Nadolol have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Nadolol in biological samples.

Product Identification and General Specifications

A Certificate of Analysis for **Nadolol D9** will invariably begin with fundamental identification details. These are crucial for ensuring traceability and proper use of the standard.

Parameter	Specification	Source(s)
Chemical Name	5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-2,3-naphthalenediol	[2]
Synonyms	SQ-11725-d9, Anabet-d9, Corgard-d9, Solgol-d9	[2] [3]
CAS Number	1246820-10-9	[2] [4] [5]
Molecular Formula	C17H18D9NO4	[2] [5] [6]
Molecular Weight	318.46 g/mol	[6] [7]
Appearance	White to off-white solid	[8]

Purity and Impurity Profile

The purity of an internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses. The CoA provides data from various analytical techniques to confirm the purity and identify any potential impurities.

Parameter	Typical Specification	Methodology	Source(s)
Purity (by HPLC)	>95% to >99%	High-Performance Liquid Chromatography (HPLC)	[5][8]
Isotopic Purity	≥98%	Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy	
Residual Solvents	Conforms to USP <467>	Gas Chromatography (GC)	
Water Content	≤1.0%	Karl Fischer Titration	
Related Substances	Specified limits for known and unknown impurities	High-Performance Liquid Chromatography (HPLC)	[9]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the results presented in the CoA. Below are outlines of the key experiments typically performed.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating them from any impurities.

A typical HPLC method for Nadolol analysis involves a reversed-phase column, such as an ethylsilane or C18 column, with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[10][11] Detection is commonly performed using a UV detector at a wavelength of 254 nm.[10][12] The purity of **Nadolol D9** is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the

chromatogram. The method can also be adapted to quantify related compounds and potential degradation products.[9]

Mass Spectrometry (MS) for Identity and Isotopic Purity

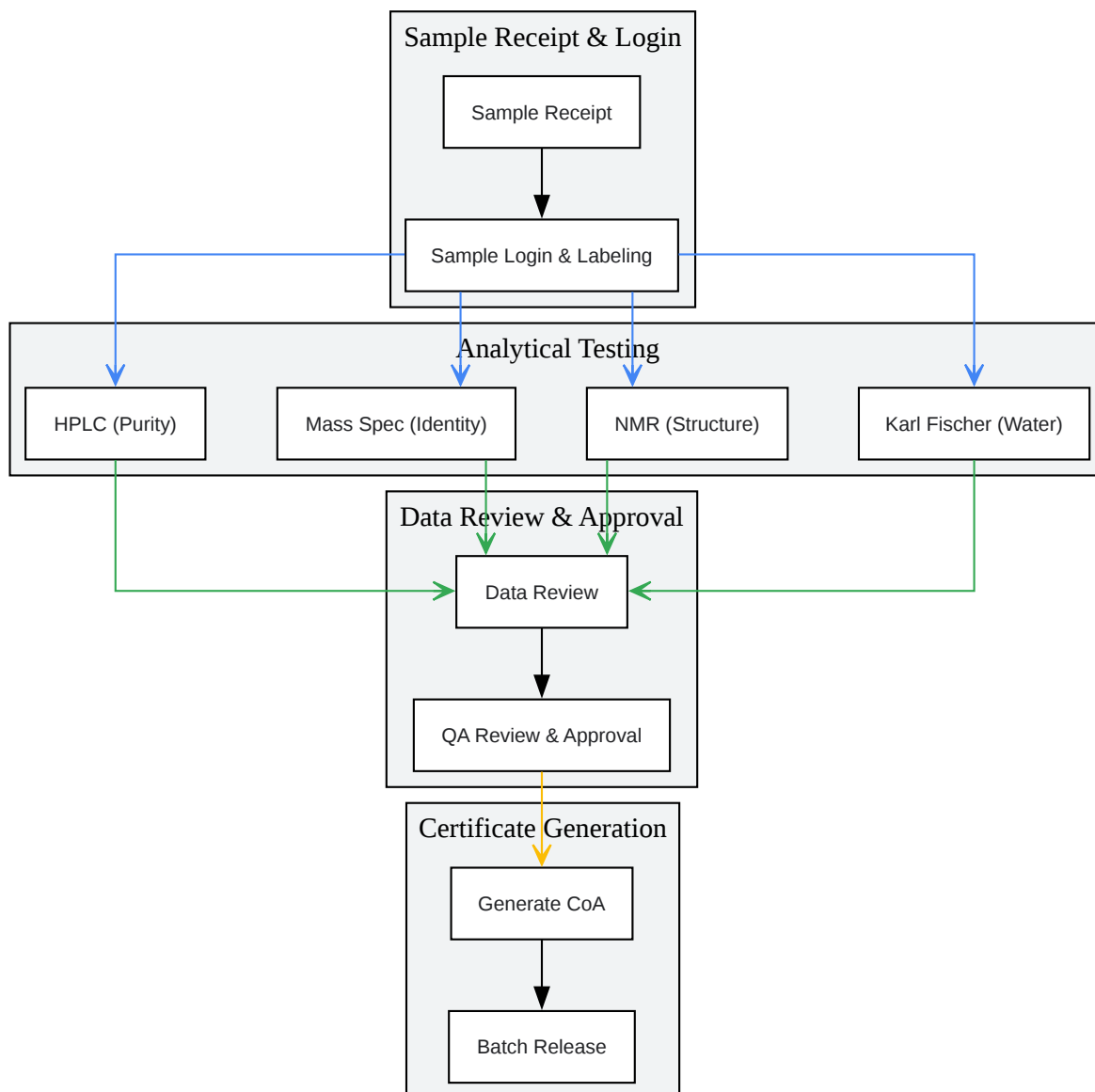
Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic purity of **Nadolol D9**. The analysis will confirm the mass-to-charge ratio (m/z) of the molecule, which should correspond to its molecular weight. Furthermore, the mass spectrum will show the distribution of deuterated isotopes, allowing for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H NMR (Proton NMR) and ^{13}C NMR (Carbon-13 NMR) spectroscopy are used to confirm the chemical structure of **Nadolol D9**. The absence of signals corresponding to the protons of the tert-butyl group in the ^1H NMR spectrum and the characteristic shifts in the ^{13}C NMR spectrum provide definitive structural evidence.

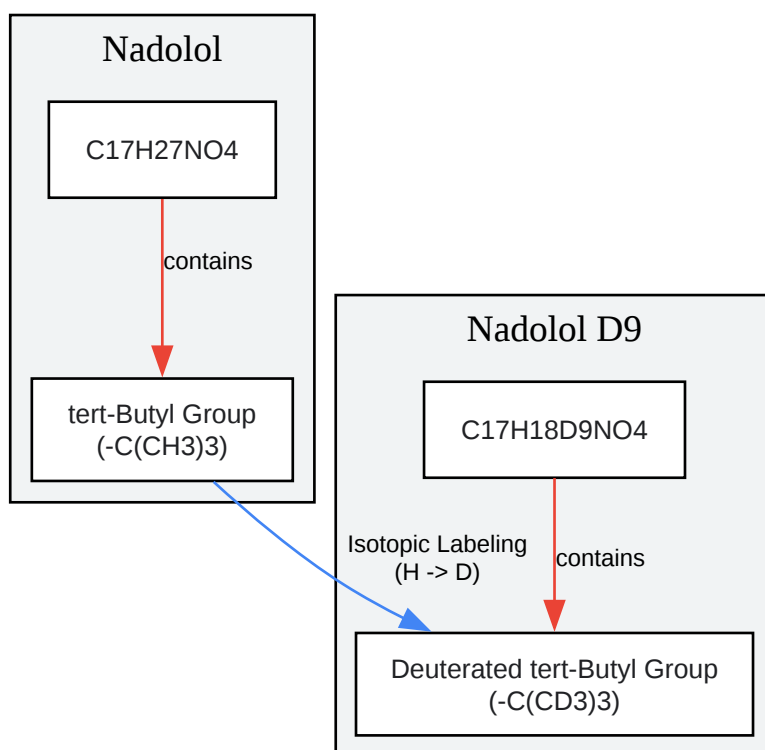
Visualizing the Workflow and Molecular Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.



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Caption: General workflow for a Certificate of Analysis generation.



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Caption: Structural relationship between Nadolol and **Nadolol D9**.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of **Nadolol D9**. The Certificate of Analysis will typically provide recommended storage conditions.

Parameter	Recommendation	Source(s)
Storage Temperature	2-8°C (Refrigerator) or -20°C for long-term storage	[2] [3] [8]
Shipping Conditions	Ambient	[2] [5]

In conclusion, the Certificate of Analysis for **Nadolol D9** is a vital document that assures its quality and suitability as an internal standard. By carefully reviewing the specifications and understanding the underlying analytical methodologies, researchers can have confidence in the accuracy and reliability of their quantitative studies.

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